4-Bromobutyl 3,4-dimethoxybenzoate is a chemical compound with the molecular formula and a molecular weight of 317.18 g/mol. It is primarily known for its application in the synthesis of pharmaceutical compounds, particularly as an intermediate in the production of the anti-spasmodic drug mebeverine. This compound features a bromobutyl group and a methoxy-substituted benzoate moiety, which contribute to its pharmacological properties.
4-Bromobutyl 3,4-dimethoxybenzoate belongs to the class of organic compounds known as benzoates, specifically those that are alkyl esters of benzoic acid derivatives. It is classified under the broader category of halogenated organic compounds due to the presence of bromine in its structure.
The synthesis of 4-bromobutyl 3,4-dimethoxybenzoate typically involves the esterification reaction between veratric acid and 4-bromobutanol. The general procedure includes:
The improved synthesis method reported utilizes a stoichiometric excess of 4-bromobutanol and catalytic amounts of p-TsOH to enhance yield while minimizing by-products such as dimers. The final product is purified through solvent evaporation under reduced pressure .
The molecular structure of 4-bromobutyl 3,4-dimethoxybenzoate can be represented as follows:
Nuclear magnetic resonance (NMR) spectroscopy provides detailed insights into the structure:
The primary reaction involving 4-bromobutyl 3,4-dimethoxybenzoate is its use in further synthetic pathways to produce mebeverine. This involves reductive amination with various amines under catalytic conditions.
In synthetic applications, this compound reacts with N-ethyl-1-(4-methoxyphenyl)propan-2-amine to yield mebeverine hydrochloride. Reaction conditions typically involve hydrogenation in methanol using Raney nickel as a catalyst .
While specific mechanistic details for the action of 4-bromobutyl 3,4-dimethoxybenzoate are less documented, its derivatives like mebeverine act primarily as smooth muscle relaxants. They target muscarinic receptors in the gastrointestinal tract to alleviate spasms associated with irritable bowel syndrome.
Pharmacological evaluations indicate that these compounds exhibit anti-spasmodic effects by inhibiting acetylcholine's action on smooth muscle cells .
The primary application of 4-bromobutyl 3,4-dimethoxybenzoate lies in medicinal chemistry, particularly in synthesizing anti-spasmodic agents like mebeverine. Its derivatives are explored for potential therapeutic effects against gastrointestinal disorders, showcasing its significance in pharmaceutical research and development . Further studies may also investigate its role as a building block for novel drug candidates targeting various biological pathways.
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3